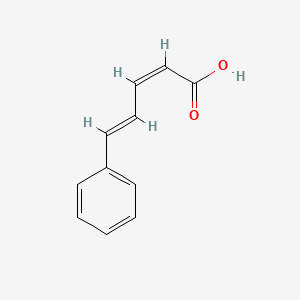
(2Z,4E)-5-phenylpenta-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,4E)-5-phenylpenta-2,4-dienoic acid is an organic compound characterized by its conjugated diene system and phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-5-phenylpenta-2,4-dienoic acid can be achieved through several methods. One common approach involves the olefination of electron-deficient alkenes with allyl acetate. This reaction is typically catalyzed by ruthenium complexes, such as [Ru(p-cymene)Cl2]2, in the presence of silver hexafluoroantimonate (AgSbF6) in dichloroethane (DCE) at elevated temperatures (110°C) for 16 hours . This method provides high efficiency and good stereo- and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2Z,4E)-5-phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the conjugated diene system into single bonds, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or carboxylic acids, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(2Z,4E)-5-phenylpenta-2,4-dienoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it a useful probe for studying enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (2Z,4E)-5-phenylpenta-2,4-dienoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene system and phenyl group allow the compound to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparación Con Compuestos Similares
Similar Compounds
(2Z,4E)-hexa-2,4-dienoic acid: Similar in structure but lacks the phenyl group, making it less hydrophobic and potentially less reactive in certain contexts.
(2Z,4E)-2-hydroxymuconic acid: Contains additional hydroxyl and carboxyl groups, which can alter its reactivity and biological activity.
Uniqueness
(2Z,4E)-5-phenylpenta-2,4-dienoic acid is unique due to its phenyl group, which enhances its hydrophobicity and ability to interact with aromatic systems in biological molecules. This structural feature distinguishes it from other dienoic acids and contributes to its diverse applications in research and industry.
Propiedades
Número CAS |
28010-13-1 |
|---|---|
Fórmula molecular |
C11H10O2 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
(2Z,4E)-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4+,9-5- |
Clave InChI |
FEIQOMCWGDNMHM-HXGSSHHBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=C\C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12958692.png)
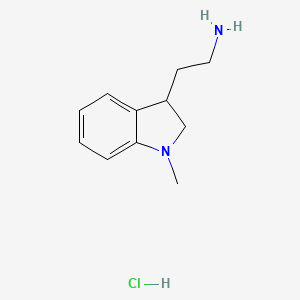
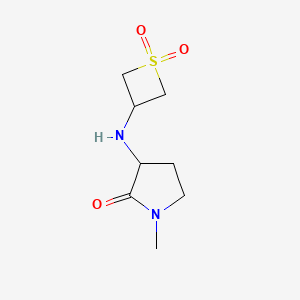
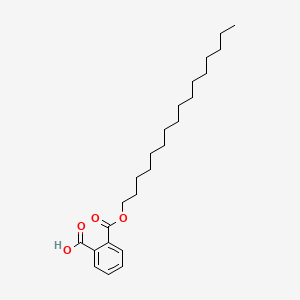

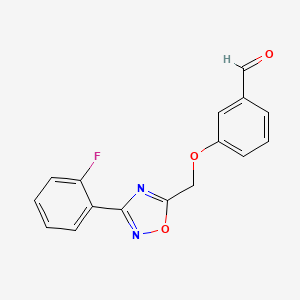
![3-Bromobenzo[d]isoxazol-5-amine](/img/structure/B12958738.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide](/img/structure/B12958746.png)
